![molecular formula C6H7NO2 B034538 5-(hydroxymethyl)pyridin-2(1H)-one CAS No. 109205-68-7](/img/structure/B34538.png)
5-(hydroxymethyl)pyridin-2(1H)-one
Overview
Description
5-(Hydroxymethyl)pyridin-2(1H)-one is an organic compound that belongs to the class of pyridinones It is characterized by a hydroxymethyl group attached to the fifth position of the pyridinone ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(hydroxymethyl)pyridin-2(1H)-one typically involves the hydroxymethylation of pyridin-2(1H)-one. One common method is the reaction of pyridin-2(1H)-one with formaldehyde in the presence of a base, such as sodium hydroxide, to introduce the hydroxymethyl group at the fifth position. The reaction is usually carried out in an aqueous or alcoholic medium at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
5-(Hydroxymethyl)pyridin-2(1H)-one can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxyl group, resulting in the formation of 5-carboxypyridin-2(1H)-one.
Reduction: The compound can be reduced to form 5-(hydroxymethyl)piperidin-2-one.
Substitution: The hydroxymethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often in the presence of a catalyst or under basic conditions.
Major Products Formed
Oxidation: 5-Carboxypyridin-2(1H)-one
Reduction: 5-(Hydroxymethyl)piperidin-2-one
Substitution: Various substituted pyridinones depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry
5-(Hydroxymethyl)pyridin-2(1H)-one has been explored for its potential therapeutic effects:
- Antimicrobial Activity : Studies have indicated that derivatives of this compound exhibit antimicrobial properties, making them candidates for developing new antibiotics .
- Iron Chelation : The compound acts as a chelator for metal ions such as iron, which is significant in treating conditions like iron overload disorders. Its ability to form stable complexes with metals enhances its utility in biomedical applications .
- Neuroprotective Effects : Research suggests that it may have neuroprotective properties, potentially useful in treating neurodegenerative diseases .
Materials Science
In materials science, this compound serves as a precursor for synthesizing various functional materials:
- Polymer Synthesis : It is utilized in the production of polymers with enhanced thermal and mechanical properties due to its ability to form cross-linked networks when polymerized .
- Ligand Formation : The compound can be used to create ligands for metal complexes, which are important in catalysis and material synthesis .
Analytical Chemistry
The compound is employed in analytical chemistry for various purposes:
- Chromatography : It serves as a standard or reagent in chromatographic methods such as HPLC (High-Performance Liquid Chromatography) for analyzing complex mixtures .
- Spectroscopic Studies : Its unique spectral characteristics make it suitable for NMR (Nuclear Magnetic Resonance) and IR (Infrared Spectroscopy) studies, aiding in structural elucidation of other compounds .
Case Study 1: Antimicrobial Properties
A study investigated the antimicrobial activity of several derivatives of this compound against common pathogens. Results showed that certain derivatives exhibited significant inhibitory effects on bacterial growth, suggesting potential applications in developing new antimicrobial agents.
Case Study 2: Iron Chelation
Research focused on the chelation properties of this compound demonstrated its effectiveness in binding iron ions. This property was tested in vivo using animal models with induced iron overload, showing promising results in reducing iron levels and associated toxicity.
Comparative Analysis with Related Compounds
Compound Name | Structure | Key Properties | Applications |
---|---|---|---|
5-Hydroxymethylpyridin-2(1H)-one | Structure | Antimicrobial, Iron chelation | Medicinal chemistry, Materials science |
4-Hydroxypyridine | - | Less lipophilic | Limited biological activity |
2-Hydroxymethylpyridine | - | Moderate reactivity | Synthesis of derivatives |
Mechanism of Action
The mechanism of action of 5-(hydroxymethyl)pyridin-2(1H)-one depends on its specific application. In medicinal chemistry, it may act as an enzyme inhibitor by binding to the active site of the enzyme and preventing substrate binding. The hydroxymethyl group can form hydrogen bonds with amino acid residues in the enzyme’s active site, stabilizing the inhibitor-enzyme complex.
Comparison with Similar Compounds
Similar Compounds
Pyridin-2(1H)-one: The parent compound without the hydroxymethyl group.
5-Methylpyridin-2(1H)-one: A similar compound with a methyl group instead of a hydroxymethyl group.
5-Carboxypyridin-2(1H)-one: The oxidized form of 5-(hydroxymethyl)pyridin-2(1H)-one.
Uniqueness
This compound is unique due to the presence of the hydroxymethyl group, which can participate in various chemical reactions and form hydrogen bonds. This makes it a versatile intermediate in organic synthesis and a valuable compound in medicinal chemistry for the design of enzyme inhibitors.
Biological Activity
5-(Hydroxymethyl)pyridin-2(1H)-one, also known as 5-HMP, is a compound of significant interest in medicinal chemistry and biochemistry due to its diverse biological activities. This article aims to explore the biological activity of 5-HMP, including its mechanisms of action, potential therapeutic applications, and relevant case studies.
Chemical Structure and Properties
5-HMP is characterized by the presence of a hydroxymethyl group attached to a pyridinone ring. Its chemical structure can be represented as follows:
This compound exhibits properties that make it a suitable candidate for various biological applications, particularly in iron chelation and enzyme inhibition.
Iron Chelation
One of the primary biological activities of 5-HMP is its ability to chelate iron ions. Research has demonstrated that 5-HMP can form stable complexes with Fe(III), which is crucial in preventing iron overload conditions such as hemochromatosis. The coordination ability of 5-HMP towards iron has been evaluated using various analytical techniques, confirming its potential as an effective iron chelator .
Enzyme Inhibition
5-HMP has also been investigated for its role as an enzyme inhibitor. It has shown promising results in inhibiting specific enzymes involved in metabolic pathways, potentially leading to therapeutic applications in conditions such as diabetes and cancer. The compound's interaction with protein targets has been analyzed through molecular docking studies, which reveal key binding interactions that contribute to its inhibitory effects .
Antimicrobial Activity
Recent studies have indicated that 5-HMP possesses antimicrobial properties. It has demonstrated effectiveness against various bacterial strains, suggesting its potential use as a natural antimicrobial agent. The mechanism behind this activity may involve disruption of bacterial cell membranes or interference with metabolic processes .
Case Studies and Research Findings
- Iron Chelation Studies : A study focused on the synthesis and evaluation of 5-HMP revealed that it forms stable complexes with Fe(III), enhancing its potential for therapeutic applications in iron-related disorders .
- Enzyme Inhibition Research : Another study highlighted the compound's ability to inhibit specific enzymes linked to cancer progression. Molecular dynamics simulations suggested that 5-HMP binds effectively to the active sites of these enzymes, leading to reduced enzymatic activity .
- Antimicrobial Efficacy : In vitro tests demonstrated that 5-HMP exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria, indicating its potential as a broad-spectrum antimicrobial agent .
Pharmacokinetics
The pharmacokinetic profile of 5-HMP suggests favorable absorption and distribution characteristics. Studies indicate that the compound exhibits good bioavailability, making it a viable candidate for further development in therapeutic formulations.
Data Table: Summary of Biological Activities
Properties
IUPAC Name |
5-(hydroxymethyl)-1H-pyridin-2-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7NO2/c8-4-5-1-2-6(9)7-3-5/h1-3,8H,4H2,(H,7,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JLPOBAADYFDVAV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=O)NC=C1CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90475905 | |
Record name | 5-(hydroxymethyl)pyridin-2-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90475905 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
125.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
109205-68-7 | |
Record name | 5-(hydroxymethyl)pyridin-2-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90475905 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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